![molecular formula C21H19N3S B2566249 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865660-41-9](/img/structure/B2566249.png)
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is an organic compound of great interest in the scientific community due to its potential applications in various fields. This compound is a member of the class of pyrazolo[1,5-a]pyrimidines and has a molecular formula of C14H14N2S. It is a white crystalline solid with a melting point of 105-106°C and a boiling point of 287-288°C. The compound has a molecular weight of 246.34 g/mol and a density of 1.17 g/cm3 at 25°C.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with certain derivatives demonstrating potent inhibitory effects against various strains of bacteria and fungi. For example, Kumar et al. (2014) reported the synthesis of pyrimidine pyrazole heterocycles with notable antimicrobial activity, highlighting the potential of these compounds in addressing drug resistance issues (Kumar et al., 2014).
Anticancer Applications
Research has also explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been found to possess anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their efficacy against cancer cell lines, highlighting their potential in anticancer drug development (Rahmouni et al., 2016).
Synthetic Methodologies and Structural Analysis
The synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine derivatives have been a focus of research, with studies detailing efficient synthetic routes and the characterization of these compounds. Salem et al. (2015) discussed the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, under thermal and microwave irradiation conditions, contributing to the understanding of their chemical properties and potential applications (Salem et al., 2015).
Analgesic and Anti-inflammatory Applications
Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, offering insights into their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research has identified compounds within this class that exhibit significant analgesic and anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs (Shaaban et al., 2008).
Novel Biological Activities
Further investigations have revealed a broad spectrum of biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including their role as RNA polymerase inhibitors and their antimicrobial efficacy against specific pathogens. These studies underscore the versatility of pyrazolo[1,5-a]pyrimidine derivatives in scientific research and their potential for developing new therapeutic agents (Abdallah & Elgemeie, 2022).
Propiedades
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-19(10-6-9-17-7-4-3-5-8-17)16(2)24-21(23-15)20(13-22-24)18-11-12-25-14-18/h3-9,11-14H,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOTSDYMPRRPM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

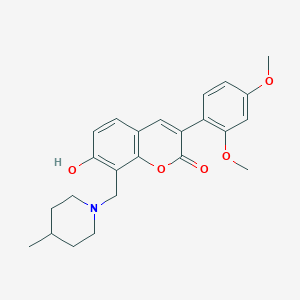
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
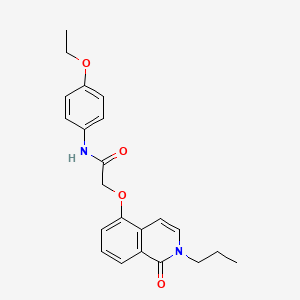
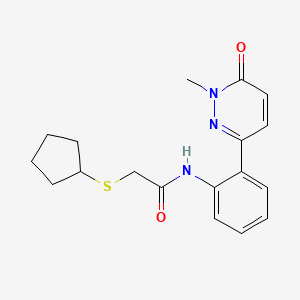
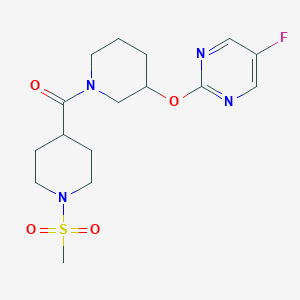



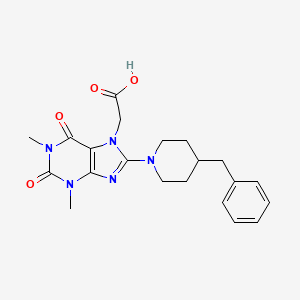
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
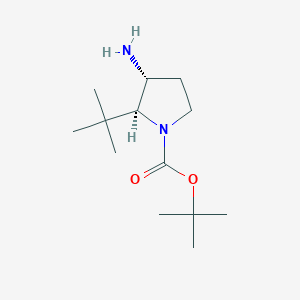
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
